molecular formula C12H15NO3 B079861 Ethyl 2-(4-acetamidophenyl)acetate CAS No. 13475-17-7

Ethyl 2-(4-acetamidophenyl)acetate

Cat. No.: B079861
CAS No.: 13475-17-7
M. Wt: 221.25 g/mol
InChI Key: OOLUNZSKHFNSCD-UHFFFAOYSA-N
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Description

It is a white to almost white crystalline powder, soluble in methanol, and has a melting point of approximately 78°C . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-acetamidophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 4-acetamidophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetamidophenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-acetamidophenylacetic acid and ethanol.

    Reduction: The compound can be reduced to form ethyl 2-(4-aminophenyl)acetate.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-acetamidophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of pain and inflammation.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Ethyl 2-(4-acetamidophenyl)acetate can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the 4-acetamidophenylacetate scaffold in chemical and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-(4-acetamidophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLUNZSKHFNSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438576
Record name Ethyl (4-acetamidophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13475-17-7
Record name Ethyl (4-acetamidophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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